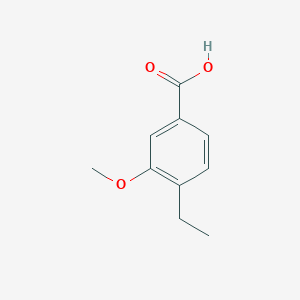

4-Ethyl-3-methoxybenzoic acid

Übersicht

Beschreibung

4-Ethyl-3-methoxybenzoic acid is an organic compound belonging to the class of benzoic acids. It is characterized by a benzene ring substituted with an ethyl group at the 4-position and a methoxy group at the 3-position. This compound is known for its utility in various scientific and industrial applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 4-Ethyl-3-methoxybenzoic acid can be synthesized through several methods, including the Friedel-Crafts acylation reaction. In this process, 4-ethyl-3-methoxybenzene is reacted with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions typically involve low temperatures and anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods: On an industrial scale, the compound is often produced through a multi-step synthesis starting from simpler aromatic compounds. The process involves nitration, reduction, and subsequent functional group modifications to introduce the ethyl and methoxy groups. The use of continuous flow reactors and optimized reaction conditions helps achieve high yields and purity in large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions: 4-Ethyl-3-methoxybenzoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) are used to convert the compound to its corresponding carboxylic acid derivatives.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can reduce the carboxylic acid group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the methoxy group, with reagents such as hydrobromic acid (HBr) or hydrochloric acid (HCl).

Major Products Formed:

Oxidation: Formation of this compound derivatives such as esters and amides.

Reduction: Production of 4-ethyl-3-methoxybenzyl alcohol.

Substitution: Generation of 4-ethyl-3-hydroxybenzoic acid or other substituted derivatives.

Wissenschaftliche Forschungsanwendungen

4-Ethyl-3-methoxybenzoic acid finds applications in various fields:

Chemistry: It serves as a precursor for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.

Medicine: It has potential therapeutic applications, particularly in the development of anti-inflammatory and analgesic drugs.

Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

4-Ethyl-3-methoxybenzoic acid is structurally similar to other benzoic acid derivatives, such as p-anisic acid (4-methoxybenzoic acid) and 3,4-dimethoxybenzoic acid. its unique substitution pattern gives it distinct chemical and biological properties. For example, the presence of the ethyl group at the 4-position enhances its lipophilicity, potentially affecting its bioavailability and pharmacokinetics.

Vergleich Mit ähnlichen Verbindungen

p-Anisic acid (4-methoxybenzoic acid)

3,4-Dimethoxybenzoic acid

4-Hydroxy-3-methoxybenzoic acid

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Biologische Aktivität

4-Ethyl-3-methoxybenzoic acid, a derivative of benzoic acid, has garnered attention in recent years for its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties, including antimicrobial, anti-inflammatory, and potential anticancer effects.

This compound, with the chemical formula C11H14O3, is characterized by the presence of an ethyl group and a methoxy group attached to a benzoic acid framework. Its structural characteristics contribute to its reactivity and biological activity.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of benzoic acid derivatives, including this compound.

- Mechanism of Action : The antimicrobial activity is often attributed to the ability of these compounds to disrupt bacterial cell membranes and inhibit essential metabolic pathways. For instance, derivatives have shown significant inhibitory effects against various Gram-positive and Gram-negative bacteria .

- Case Study : A study on the antibacterial activity of several benzoic acid derivatives demonstrated that this compound exhibited notable inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored in several contexts:

- In Vitro Studies : Research indicates that this compound can inhibit the production of pro-inflammatory cytokines in cultured cells. For example, it was found to reduce levels of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are critical mediators in inflammatory responses .

- Clinical Relevance : Given its ability to modulate inflammatory pathways, this compound may have therapeutic implications for conditions such as arthritis and other chronic inflammatory diseases.

Antioxidant Activity

Another significant aspect of this compound is its antioxidant activity:

- Mechanism : The compound scavenges free radicals and reduces oxidative stress in cells, which is crucial for preventing cellular damage associated with aging and various diseases .

- Research Findings : Studies have shown that this compound can enhance the activity of endogenous antioxidant enzymes, further contributing to its protective effects against oxidative damage .

Potential Anticancer Properties

Emerging research suggests that this compound may possess anticancer properties:

- Cell Line Studies : In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines such as HepG2 (liver cancer) and A2058 (melanoma). The mechanism appears to involve induction of apoptosis and cell cycle arrest at the G1 phase .

- Synergistic Effects : When combined with other chemotherapeutic agents, this compound has shown synergistic effects, enhancing the overall efficacy of treatment regimens against cancer cells .

Summary Table of Biological Activities

Eigenschaften

IUPAC Name |

4-ethyl-3-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-3-7-4-5-8(10(11)12)6-9(7)13-2/h4-6H,3H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQBCPBMNUWUJDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=C(C=C1)C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10652337 | |

| Record name | 4-Ethyl-3-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10652337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

948553-28-4 | |

| Record name | 4-Ethyl-3-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10652337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.